molecular formula C21H24N2O4S B10981197 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide

Cat. No.: B10981197
M. Wt: 400.5 g/mol
InChI Key: SYASHAWXWNEJJH-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide is a complex organic compound with a unique structure that combines a pyrrole ring, a furan ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the pyrrole ring reacts with a sulfonyl chloride in the presence of a base.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a 1,4-dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the pyrrole and furan rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines and thiols.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with sulfide groups.

    Substitution: Substituted derivatives with various functional groups attached to the furan or pyrrole rings.

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide stands out due to its combination of a pyrrole ring, a furan ring, and a sulfonyl group, which imparts unique chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C21H24N2O4S/c1-13(2)23-16(5)15(4)19(20(23)22-21(24)18-7-6-12-27-18)28(25,26)17-10-8-14(3)9-11-17/h6-13H,1-5H3,(H,22,24)

InChI Key

SYASHAWXWNEJJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C(C)C)NC(=O)C3=CC=CO3

Origin of Product

United States

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